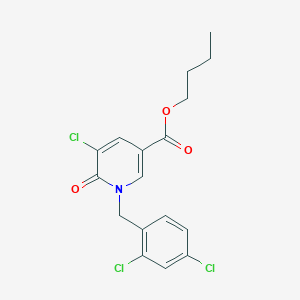Butyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
CAS No.: 242471-97-2
Cat. No.: VC5973710
Molecular Formula: C17H16Cl3NO3
Molecular Weight: 388.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 242471-97-2 |
|---|---|
| Molecular Formula | C17H16Cl3NO3 |
| Molecular Weight | 388.67 |
| IUPAC Name | butyl 5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate |
| Standard InChI | InChI=1S/C17H16Cl3NO3/c1-2-3-6-24-17(23)12-7-15(20)16(22)21(10-12)9-11-4-5-13(18)8-14(11)19/h4-5,7-8,10H,2-3,6,9H2,1H3 |
| Standard InChI Key | WACZMRUPDJQXPS-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Butyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate belongs to the pyridinecarboxylate ester family. Its IUPAC name, butyl 5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate, reflects its substituents: a chlorine atom at position 5, a 2,4-dichlorobenzyl group at position 1, and a butyl ester at position 3 . The compound’s SMILES notation (CCCCOC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=C(C=C2)Cl)Cl) and InChIKey (WACZMRUPDJQXPS-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry.
Table 1: Key Chemical Identifiers
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of this compound typically involves a multi-step process:
-
Pyridine Core Functionalization: A pyridine derivative undergoes chlorination at position 5, followed by N-alkylation with 2,4-dichlorobenzyl chloride to introduce the benzyl group.
-
Esterification: The carboxylic acid group at position 3 is esterified with butanol under acidic or enzymatic conditions, yielding the final butyl ester .
This route mirrors strategies used for structurally related pyridinecarboxylates, where esterification enhances lipid solubility and bioavailability. Industrial-scale synthesis may employ catalytic methods to improve yield, though specific optimization data for this compound remain unpublished .
Reaction Mechanisms
-
N-Alkylation: The nucleophilic substitution of a pyridine nitrogen with 2,4-dichlorobenzyl chloride proceeds via an SN2 mechanism, facilitated by polar aprotic solvents like dimethylformamide (DMF).
-
Esterification: Carbodiimide-mediated coupling (e.g., using DCC/DMAP) activates the carboxylic acid for reaction with butanol, forming the ester bond .
Physicochemical Properties
Solubility and Stability
While solubility data for this specific compound are unavailable, its structural features suggest limited aqueous solubility due to the hydrophobic butyl ester and aromatic chlorinated groups. Analogous pyridinecarboxylates exhibit logP values >3, indicating high lipophilicity. The compound is stable under ambient conditions but may degrade under strong acidic or basic conditions via ester hydrolysis .
Table 2: Physicochemical Profile
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing bioactive molecules. For example, hydrolysis of the butyl ester yields 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS 242797-47-3), a potential ligand for metalloenzyme inhibition .
Agrochemical Development
Chlorinated pyridine derivatives are integral to herbicides and fungicides. The dichlorobenzyl group may confer resistance to metabolic degradation, prolonging agrochemical activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume